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Compound of Interest

Compound Name:
Methyl 3-(hydroxymethyl)-2-

methoxybenzoate

CAS No.: 1427363-87-8

Cat. No.: B2637643

Get Quote

Executive Summary: The "Ortho-Meta" Pivot
Methyl 3-(hydroxymethyl)-2-methoxybenzoate (CAS 1427363-87-8) represents a strategic

"1,2,3-trisubstituted" aromatic building block. Its value lies in the specific arrangement of its

functional groups:

C1 Ester: An electrophilic trap for cyclization.

C2 Methoxy: An electron-donating group that modulates ring electronics and enforces

conformation via steric strain.

C3 Hydroxymethyl: A versatile handle for oxidation, halogenation, or nucleophilic attack.

Unlike common 1,4- or 1,3-substituted benzoates, this molecule allows for the rapid

construction of 8-substituted isocoumarins (isochroman-1-ones)—a scaffold ubiquitous in

fungal polyketides (e.g., Mellein derivatives) and bioactive natural products. This guide details

three core workflows: Lactonization, Benzylic Activation, and Oxidative Chain Extension.
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Reactivity Profile & Strategic Logic
The molecule possesses three orthogonal reactive sites. The primary challenge in using this

compound is managing the steric crowding at the C2 position, which can retard nucleophilic

attack at the C1 ester unless the C3 arm is cyclized intramolecularly.
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Figure 1: Divergent synthetic pathways available from the core scaffold.

Application I: Synthesis of the 8-
Methoxyisocoumarin Scaffold
Target: 8-Methoxyisochroman-1-one (8-methoxy-3,4-dihydroisocoumarin). Significance: This

scaffold is the core of the Mellein class of natural products. The 8-methoxy group is difficult to

install via standard electrophilic aromatic substitution due to directing group conflicts; starting

with the pre-functionalized 1,2,3-system bypasses this issue.

Mechanism
The reaction proceeds via an intramolecular transesterification. The C3-hydroxyl group attacks

the C1-ester carbonyl, ejecting methanol. The presence of the C2-methoxy group creates a
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"molecular turn," pre-organizing the molecule for cyclization (Thorpe-Ingold effect).

Protocol A: Acid-Catalyzed Lactonization
Reagents:

-Toluenesulfonic acid (pTSA), Toluene.

Setup: Charge a round-bottom flask with Methyl 3-(hydroxymethyl)-2-methoxybenzoate
(1.0 equiv) and anhydrous toluene (0.1 M concentration).

Catalyst: Add pTSA monohydrate (0.1 equiv).

Reflux: Attach a Dean-Stark trap (optional, as MeOH is the byproduct) or a simple reflux

condenser. Heat to reflux (

) for 4–6 hours.

Note: Monitor by TLC (Hexane/EtOAc 2:1). The starting material (polar alcohol) will

disappear, replaced by a less polar spot (lactone).

Workup: Cool to room temperature. Wash with saturated

(2x) to remove acid and unreacted starting material (if hydrolysis occurred). Wash with brine.
[1]

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica flash
chromatography (0-20% EtOAc in Hexane).

Yield Expectation: 85–95%.

Application II: Benzylic Activation for Drug Linkers
Target: Methyl 3-(bromomethyl)-2-methoxybenzoate. Significance: This intermediate is a potent

electrophile used to attach the "2-methoxybenzoate" motif to amines or phenols (e.g., in

cryptophane synthesis or kinase inhibitor design). The C2-methoxy group provides steric

protection to the ester, preventing premature hydrolysis during subsequent coupling steps.
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Protocol B: Appel Bromination
Reagents: Carbon Tetrabromide (

), Triphenylphosphine (

), Dichloromethane (DCM).

Preparation: Dissolve Methyl 3-(hydroxymethyl)-2-methoxybenzoate (1.0 equiv) and

(1.2 equiv) in anhydrous DCM (0.2 M) under

atmosphere. Cool to

.

Addition: Dissolve

(1.2 equiv) in minimal DCM and add dropwise to the reaction mixture over 20 minutes.

Observation: The solution may turn slightly yellow.

Reaction: Stir at

for 1 hour, then warm to room temperature for 2 hours.

Quench: Add Hexane (equal volume to DCM) to precipitate triphenylphosphine oxide (

).

Filtration: Filter the slurry through a pad of Celite/Silica.

Purification: Concentrate the filtrate. The residue is often pure enough for coupling. If not,

flash chromatography (rapid elution with 10% EtOAc/Hexane) is recommended.

Caution: Benzylic bromides are lachrymators and skin irritants. Handle in a fume hood.

Application III: Oxidative Chain Extension (Wittig
Gateway)
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Target: Methyl 3-formyl-2-methoxybenzoate.[2][3][4] Significance: Converting the alcohol to an

aldehyde allows for carbon chain elongation via Wittig or Horner-Wadsworth-Emmons

reactions. This is essential for synthesizing 3-alkyl substituted isocoumarins (e.g., 3-butyl-8-

methoxyisocoumarin).

Protocol C: Mild Oxidation with MnO2
Reagents: Activated Manganese Dioxide (

), Dichloromethane (DCM).

Activation: Ensure

is "activated" (dried at

overnight if older stock).

Reaction: Suspend Methyl 3-(hydroxymethyl)-2-methoxybenzoate (1.0 equiv) in DCM (0.1

M). Add activated

(10.0 equiv by weight—large excess is standard for heterogeneous surface reactions).

Stirring: Stir vigorously at room temperature for 12–24 hours.

Checkpoint: TLC should show conversion to a UV-active, non-polar aldehyde spot.

Filtration: Filter through a tight pad of Celite to remove the fine black powder. Rinse the pad

thoroughly with DCM.

Isolation: Concentrate the filtrate to yield the aldehyde as a white/off-white solid.

Usage: Use immediately in Wittig olefination to avoid air oxidation to the carboxylic acid.

Synthesis Workflow: Natural Product Analog
The following diagram illustrates how these protocols combine to synthesize a 3-alkyl-8-

methoxyisocoumarin (analog of the fungal metabolite Mellein).
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Figure 2: Synthetic route to 3-alkyl-8-methoxyisocoumarins using the aldehyde gateway.

Data Summary Table
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Parameter
Methyl 3-(hydroxymethyl)-2-
methoxybenzoate

CAS Number 1427363-87-8

Molecular Formula

Molecular Weight 196.20 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in

Water

Key Intermediate For
8-Methoxyisocoumarins, Cryptophanes, Kinase

Inhibitors

Storage
Store at 2-8°C, protect from moisture (ester

hydrolysis risk)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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